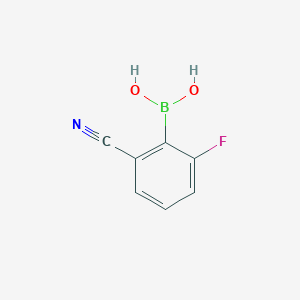

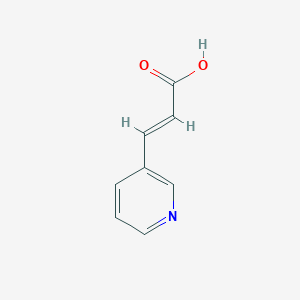

2-Cyano-6-fluorophenylboronic acid

Overview

Description

2-Cyano-6-fluorophenylboronic acid is a compound that is part of the arylboronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and applications of closely related compounds, such as 2-cyanophenylboronic acid and other substituted phenylboronic acids .

Synthesis Analysis

The synthesis of substituted 2-cyanoarylboronic esters, which are closely related to this compound, can be achieved through lithiation followed by in situ trapping of corresponding methoxy-, trifluoromethyl-, fluoro-, chloro-, and bromobenzonitriles . This method provides high yields and purities with good regioselectivity, suggesting that a similar approach could be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of boronic acids can exhibit tautomeric equilibria, as seen in the case of functionalized 2-formylphenylboronic acids, which rearrange to form corresponding oxaboroles . The presence of fluorine substituents can influence the properties and tautomeric equilibria of these compounds . Therefore, it is reasonable to infer that this compound may also exhibit such structural dynamics.

Chemical Reactions Analysis

Arylboronic acids, including those with cyano groups, participate in various chemical reactions. For instance, 2-cyanophenylboronic acid has been used in Rhodium-catalyzed annulation reactions with alkynes and strained alkenes to afford substituted indenones or indanones . Similarly, this compound could potentially be employed in analogous catalytic cycles to construct complex cyclic skeletons.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are significantly influenced by their substituents. For example, fluoro-substituted 2-formylphenylboronic acids have been studied for their structures, properties, and tautomeric equilibria, with the position of the fluorine substituents affecting these characteristics . The cyano and fluoro groups on this compound would likely impart unique electronic and steric properties, influencing its reactivity and stability.

Scientific Research Applications

Synthesis and Chemical Transformations

- Facile Synthesis : 2-Cyano-6-fluorophenylboronic acid has been utilized in the facile synthesis of 2-bromo-3-fluorobenzonitrile. This involves NaOMe-catalyzed bromodeboronation, demonstrating the versatility of this compound in halodeboronation reactions of various aryl boronic acids (Szumigala et al., 2004).

- Rhodium-Catalyzed Annulation Reactions : Another application is in rhodium-catalyzed annulation reactions, where 2-cyanophenylboronic acid reacts with alkynes or alkenes to create substituted indenones or indanones. This highlights its role in creating complex cyclic skeletons in organic synthesis (Miura & Murakami, 2005).

Spectroscopic Studies and Sensor Development

- Spectroscopic Analysis : Detailed spectroscopic analysis, including DFT, FT-Raman, FT-IR, and NMR studies of related fluorophenylboronic acids, provides insights into their structural and vibrational characteristics. Such studies are crucial for understanding the chemical behavior of these compounds (Erdoğdu et al., 2009).

- Fluorescence Sensor for Water : Anthracene-bis(aminomethyl)phenylboronic acid ester, modified with a cyano group, has been synthesized as a highly sensitive fluorescence PET (photo-induced electron transfer) sensor for detecting trace amounts of water in organic solvents. This underscores the potential of cyano-substituted phenylboronic acids in developing sensitive chemical sensors (Ooyama et al., 2015).

Biological and Medical Research

- Experimental Oncology : Phenylboronic acid derivatives, including 2-fluoro-6-formylphenylboronic acid, have been investigated for their antiproliferative potential and apoptosis induction in cancer cells. Such studies reveal the promise of these compounds as potential anticancer agents (Psurski et al., 2018).

Safety and Hazards

2-Cyano-6-fluorophenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Cyano-6-fluorophenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the 2-Cyano-6-fluorophenyl group) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the 2-Cyano-6-fluorophenyl group with the electrophilic carbon atom in the target molecule .

Biochemical Pathways

In general, the suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds produced .

Pharmacokinetics

It’s worth noting that the compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and atmospheric conditions, which could impact its stability and hence bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result would be the formation of new carbon-carbon bonds . This could lead to the synthesis of a wide variety of organic compounds, with potential applications in fields ranging from medicinal chemistry to materials science .

Action Environment

The action of this compound, like that of many chemical reagents, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature and the nature of the solvent used . Additionally, the compound is recommended to be handled and stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.

properties

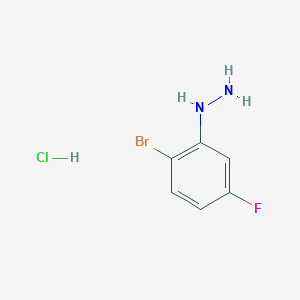

IUPAC Name |

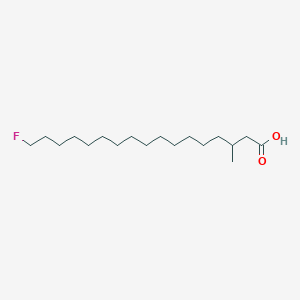

(2-cyano-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSIVNRHUSMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477892 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656235-44-8 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reaction involving 2-cyano-6-fluorophenylboronic acid discussed in the research?

A1: The research highlights a novel and efficient method for synthesizing 2-bromo-3-fluorobenzonitrile []. This method utilizes a sodium methoxide-catalyzed bromodeboronation reaction using this compound as the starting material. The reaction proceeds with 1,3-dibromo-5,5-dimethylhydantoin as the bromine source and demonstrates the broader applicability of this halodeboronation reaction for synthesizing various aryl bromides and chlorides from their respective aryl boronic acids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

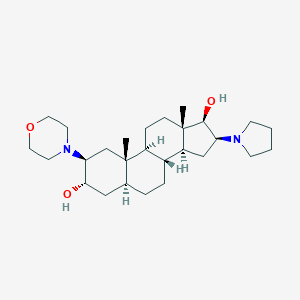

![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

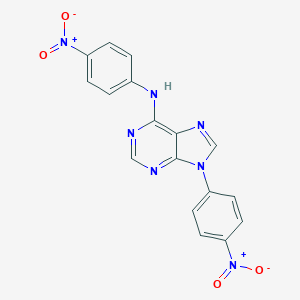

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)